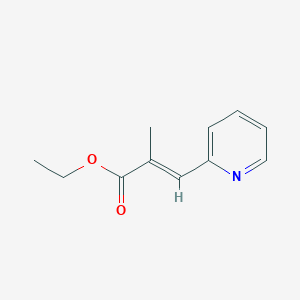

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate

Vue d'ensemble

Description

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C11H13NO2. It is also known by its IUPAC name, ethyl (E)-2-methyl-3-(pyridin-2-yl)acrylate. This compound is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate typically involves the reaction of 2-methyl-3-(pyridin-2-yl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors. These reactors allow for the efficient and scalable production of the compound by continuously feeding the reactants into the reactor and collecting the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and heterocyclic compounds, making it valuable for pharmaceutical research.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Exhibits significant antibacterial activity against various pathogens.

- Anticancer Activity : Studies show that it inhibits the proliferation of cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| HT-29 | 15 | Cell cycle arrest |

Industry

In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals, contributing to advancements in material science and chemical manufacturing.

Anticancer Activity Study

A recent study demonstrated that derivatives of ethyl 2-methyl compounds exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics. The findings indicated significant potency across multiple cancer types.

Antimicrobial Evaluation

Research on antimicrobial efficacy revealed that this compound effectively inhibited the growth of clinical isolates at low concentrations, suggesting its potential as a lead compound in drug development.

Mécanisme D'action

The mechanism of action of ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-methyl-3-(pyridin-3-yl)prop-2-enoate: Similar structure but with the pyridine ring attached at a different position.

Ethyl 3-(1-methyl-4-nitropyrrol-2-yl)prop-2-enoate: Contains a pyrrole ring instead of a pyridine ring.

Ethyl 2-methyl-3-(pyridin-4-yl)prop-2-enoate: Another positional isomer with the pyridine ring attached at the 4-position.

Uniqueness

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The position of the pyridine ring and the ester functional group influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Activité Biologique

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H13NO2 and features a pyridine ring, which is often associated with various biological activities. The compound's structure includes an enone functional group that contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific enzymes or receptors. This interaction can modulate their activity, leading to alterations in cellular processes and biochemical pathways. The compound may affect various signaling pathways, potentially influencing cell proliferation, apoptosis, and other critical biological functions .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study examining its effects on various microorganisms, the compound demonstrated significant growth inhibition against Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The presence of the pyridine moiety enhances its interaction with cancer-related targets, making it a candidate for further development in cancer therapeutics.

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has shown potential in inhibiting enzymes like acetylcholinesterase, which is relevant for neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with such conditions.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing its potential as a lead compound for tuberculosis treatment .

- Anticancer Activity : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cell lines. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death via apoptosis pathways.

- Enzyme Interaction Studies : Kinetic studies showed that this compound acts as a competitive inhibitor of acetylcholinesterase. The Ki value was determined to be approximately 0.5 µM, suggesting strong binding affinity and potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| Ethyl 3-(4-nitrophenyl)prop-2-enoate | Structure | Antimicrobial, anticancer | |

| Ethyl 3-(4-amino phenyl)propanoate | Structure | Enzyme inhibition | |

| Ethyl (2Z)-3-(pyridin-2-yl)butenoate | Structure | Antimicrobial |

Propriétés

IUPAC Name |

ethyl (E)-2-methyl-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOWSMMMIWBRDY-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=CC=N1)/C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.